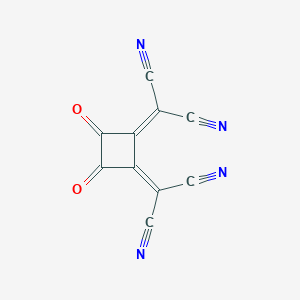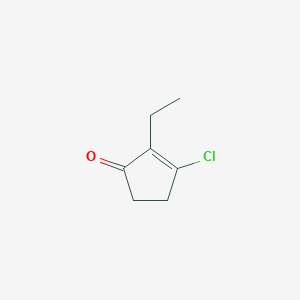
2-Diazonio-4,4-dimethyl-1-oxo-1-phenyl-4,5-dihydro-1H-1lambda~5~-phosphol-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-4,4-dimethyl-1-oxo-1-phenyl-4,5-dihydro-1H-1lambda~5~-phosphol-3-olate is a complex organic compound with a unique structure that includes a diazonium group, a phosphol moiety, and various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-4,4-dimethyl-1-oxo-1-phenyl-4,5-dihydro-1H-1lambda~5~-phosphol-3-olate typically involves multiple steps, starting with the preparation of the phosphol moiety. This can be achieved through the reaction of appropriate starting materials under controlled conditions. The diazonium group is then introduced through a diazotization reaction, which involves the reaction of an amine with nitrous acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-4,4-dimethyl-1-oxo-1-phenyl-4,5-dihydro-1H-1lambda~5~-phosphol-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the diazonium group to an amine or other functional groups.
Substitution: The diazonium group can be substituted with various nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted phosphol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-4,4-dimethyl-1-oxo-1-phenyl-4,5-dihydro-1H-1lambda~5~-phosphol-3-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Diazonio-4,4-dimethyl-1-oxo-1-phenyl-4,5-dihydro-1H-1lambda~5~-phosphol-3-olate involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the phosphol moiety can participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dimethyl-4-[2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yliden)hydrazino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Imidazole Derivatives: These compounds have a different core structure but exhibit similar chemical properties and applications.
Uniqueness
2-Diazonio-4,4-dimethyl-1-oxo-1-phenyl-4,5-dihydro-1H-1lambda~5~-phosphol-3-olate is unique due to its combination of a diazonium group and a phosphol moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and stability.
Eigenschaften
CAS-Nummer |
67501-47-7 |
|---|---|
Molekularformel |
C12H13N2O2P |
Molekulargewicht |
248.22 g/mol |
IUPAC-Name |
2-diazo-4,4-dimethyl-1-oxo-1-phenyl-1λ5-phospholan-3-one |
InChI |
InChI=1S/C12H13N2O2P/c1-12(2)8-17(16,11(14-13)10(12)15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
HZBFDWNWFFASIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CP(=O)(C(=[N+]=[N-])C1=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


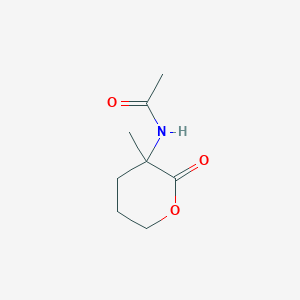
![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)
![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)
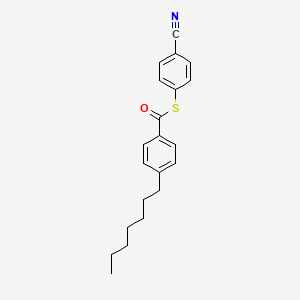

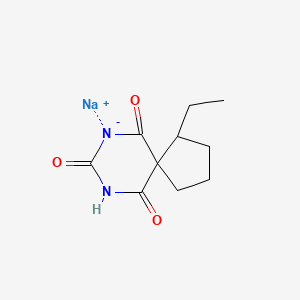
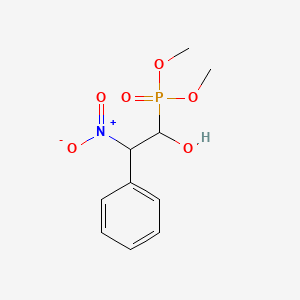
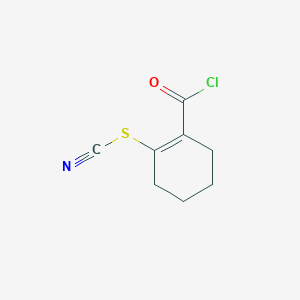

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)
![4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol](/img/structure/B14482609.png)

